molecular formula C15H18O2 B14412444 5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione CAS No. 87822-20-6

5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione

Katalognummer: B14412444
CAS-Nummer: 87822-20-6
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: KAWHRUMZMFFZKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-diones. This compound is characterized by a cyclohexane ring substituted with a 2,3,6-trimethylphenyl group at the 5-position. It is a versatile compound with various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,3,6-trimethylphenyl derivatives under specific conditions. One common method includes the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket. The reaction is carried out in a heating water bath with a magnetic stirrer .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane-1,3-dione: A simpler analog with similar chemical properties but lacking the trimethylphenyl group.

    2,3,6-Trimethylphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

5-(2,3,6-Trimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of both the cyclohexane-1,3-dione core and the 2,3,6-trimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

87822-20-6

Molekularformel

C15H18O2

Molekulargewicht

230.30 g/mol

IUPAC-Name

5-(2,3,6-trimethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H18O2/c1-9-4-5-10(2)15(11(9)3)12-6-13(16)8-14(17)7-12/h4-5,12H,6-8H2,1-3H3

InChI-Schlüssel

KAWHRUMZMFFZKD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C)C2CC(=O)CC(=O)C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.